3-(2,6-dichlorophenyl)-5-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2,6-Dichlorophenyl)-5-methyl-N~4~-{[2-(phenylsulfonyl)hydrazino]carbothioyl}-4-isoxazolecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorophenyl group, a methyl group, and an isoxazole ring, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N~4~-{[2-(phenylsulfonyl)hydrazino]carbothioyl}-4-isoxazolecarboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: The initial step often involves the cyclization of appropriate precursors to form the isoxazole ring. This can be achieved through the reaction of hydroxylamine with a β-keto ester under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2,6-dichlorobenzoyl chloride reacts with the isoxazole intermediate in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Methyl Group: The methyl group is typically introduced through alkylation reactions using methyl iodide or similar reagents.
Formation of the Carboxamide: The final step involves the reaction of the isoxazole intermediate with a suitable amine, such as phenylsulfonylhydrazine, under carbothioylation conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-5-methyl-N~4~-{[2-(phenylsulfonyl)hydrazino]carbothioyl}-4-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-(2,6-dichlorophenyl)-5-methyl-N~4~-{[2-(phenylsulfonyl)hydrazino]carbothioyl}-4-isoxazolecarboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N~4~-{[2-(phenylsulfonyl)hydrazino]carbothioyl}-4-isoxazolecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The compound’s structure allows it to form stable complexes with these targets, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
- 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Uniqueness
Compared to similar compounds, 3-(2,6-dichlorophenyl)-5-methyl-N~4~-{[2-(phenylsulfonyl)hydrazino]carbothioyl}-4-isoxazolecarboxamide stands out due to its unique combination of functional groups
Properties
Molecular Formula |
C18H14Cl2N4O4S2 |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
N-(benzenesulfonamidocarbamothioyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H14Cl2N4O4S2/c1-10-14(16(23-28-10)15-12(19)8-5-9-13(15)20)17(25)21-18(29)22-24-30(26,27)11-6-3-2-4-7-11/h2-9,24H,1H3,(H2,21,22,25,29) |
InChI Key |
FAPMPIOTOAOJMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(=S)NNS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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